Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Overview
Description
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It may include the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It may include the reaction conditions, products, and mechanisms.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, reactivity, etc.Scientific Research Applications
Synthesis Applications
- Fluoren-9-ones Synthesis : Ethyl cyclohexene-1-carboxylate undergoes reactions with various aromatic substrates to give fluoren-9-ones, which have potential applications in materials science and pharmaceuticals (Ramana & Potnis, 1993).
- Enantioselective Synthesis : It is used in the enantioselective synthesis of potent attractants for the Mediterranean fruit fly, showcasing its role in the development of bioactive compounds (Raw & Jang, 2000).
- Key Intermediate for Anti-Influenza Drugs : This compound serves as a key intermediate for the preparation of the anti-influenza drug oseltamivir, highlighting its importance in medicinal chemistry (Ji, 2003).
- Synthesis of Functionalized Cyclohexenes : Its derivatives are synthesized for potential applications in organic chemistry and material science (Kurbanova et al., 2019).
Chemical and Structural Analysis
- Crystal Structure Analysis : Studies involving ethyl cyclohexene derivatives, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, provide insights into crystal structures and molecular interactions, useful in material science (Sapnakumari et al., 2014).
Polymer Chemistry
- Oligomerization Studies : Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate has been oligomerized, providing insights into polymer chemistry and potential applications in material sciences (Pang et al., 2003).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and other safety-related issues.
Future Directions
This involves the potential applications and research directions of the compound.
Please note that the availability of this information depends on how much research has been done on the specific compound. For a less-studied compound, some of this information may not be available. It’s always a good idea to consult primary scientific literature and databases for the most accurate and up-to-date information.
properties
IUPAC Name |
ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5H2,1H3/t6-,7+,8+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJBXIBMCBUPIT-XLPZGREQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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